ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative featuring:
- Position 2: A phenyl substituent.
- Position 4: A methoxy group linked via a carbamoyl bridge to a 3,5-dimethoxyphenyl moiety.
- Position 6: An ethyl carboxylate ester.
However, direct biological data for this compound are absent in the provided evidence; inferences are drawn from analogs.
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-4-35-28(32)19-10-11-24-23(12-19)26(16-25(30-24)18-8-6-5-7-9-18)36-17-27(31)29-20-13-21(33-2)15-22(14-20)34-3/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADZJCCVKPFIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.
Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the electrophilic carbon of the quinoline ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s quinoline core and substituent positions align it with pharmacologically active analogs. Below is a comparative analysis:
Table 1: Structural Comparison of Quinoline Derivatives
Critical Differences and Implications
Position 2 :
- The target compound’s phenyl group at position 2 mirrors 6a (), a confirmed P-gp inhibitor. This suggests shared activity, as aryl groups at this position enhance hydrophobic interactions with P-gp’s substrate-binding pocket .
- In contrast, methyl substituents (e.g., Compound 3 in ) may reduce steric hindrance but limit binding affinity.
This could enhance target selectivity or metabolic stability compared to ester groups .
Position 6 :
P-Glycoprotein Inhibition
The phenyl group at position 2 and carboxylate at position 6 are critical for binding to P-gp’s transmembrane domains. However, the carbamoyl linker in the target compound might alter interaction kinetics compared to 6a’s methyl carboxylate .
Metabolic Stability
The 3,5-dimethoxyphenyl carbamoyl group (shared with Ddz in ) likely enhances resistance to oxidative metabolism, a common issue with simple benzyloxy groups (e.g., Compound 3 in ) .
Solubility and Bioavailability
- However, excessive polarity might limit blood-brain barrier penetration, a trade-off observed in quinoline-based therapeutics .
Biological Activity
Ethyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure
The compound can be represented by the following structural formula:
This structure incorporates a quinoline core, which is known for various pharmacological properties.
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer activities. This compound was evaluated against several cancer cell lines. The results showed that it possesses cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of cell proliferation |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Treatment | NO Production (µM) | Control (LPS Only) (µM) |
|---|---|---|
| Ethyl 4-{...} (10 µM) | 8.0 | 25.0 |
| Ethyl 4-{...} (20 µM) | 5.0 | 25.0 |
The compound's ability to reduce NO levels indicates its potential as an anti-inflammatory agent, possibly through the inhibition of inducible nitric oxide synthase (iNOS).
Case Studies
- Study on Anticancer Activity : A study conducted by Mantoani et al. evaluated various quinoline derivatives for their anticancer properties. This compound was among those tested and showed promising results against multiple cancer types due to its ability to induce apoptosis and inhibit tumor growth in vivo .
- Inflammatory Response Study : In another study focusing on inflammatory responses, this compound was administered to RAW 264.7 macrophages stimulated with LPS. The results demonstrated a significant decrease in inflammatory cytokines and NO production compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
